

Spectral Analysis of 2-Mercapto-N-methylbenzamide: A Technical Guide

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Compound of Interest

Compound Name: 2-Mercapto-N-methylbenzamide

Cat. No.: B155884

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral characteristics of **2-Mercapto-N-methylbenzamide**, a key intermediate in the synthesis of various pharmaceuticals. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with the experimental protocols for acquiring such spectra.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for **2-Mercapto-N-methylbenzamide** based on the analysis of its structural analogue, N-methylbenzamide, and known substituent effects of a thiol group on an aromatic ring.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment
~7.8	d	1H	Ar-H
~7.4	t	1H	Ar-H
~7.2	t	1H	Ar-H
~7.1	d	1H	Ar-H
~6.5	br s	1H	N-H
~3.5	s	1H	S-H
3.0	d	3H	N-CH ₃

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃

Chemical Shift (δ ppm)	Assignment
~169	C=O
~138	Ar-C (C-S)
~134	Ar-C (C-CONH)
~131	Ar-C
~128	Ar-C
~127	Ar-C
~125	Ar-C
~27	N-CH ₃

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, broad	N-H stretch
~3050	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch
~2550	Weak	S-H stretch
~1640	Strong	C=O stretch (Amide I)
~1540	Strong	N-H bend (Amide II)
~1450-1600	Medium-Weak	Aromatic C=C stretches
~750	Strong	Ortho-disubstituted benzene C-H bend

MS (Mass Spectrometry) Data (Predicted)

m/z	Relative Intensity (%)	Assignment
167	High	[M] ⁺ (Molecular Ion)
134	Moderate	[M - SH] ⁺
105	High	[C ₇ H ₅ O] ⁺
77	Moderate	[C ₆ H ₅] ⁺
58	Moderate	[CH ₃ NH=CHOH] ⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2-Mercapto-N-methylbenzamide** (5-10 mg) is prepared in deuterated chloroform (CDCl₃, 0.5-1.0 mL).^[1] The solution is then transferred to a 5 mm NMR tube. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ 0.00 ppm).

Infrared (IR) Spectroscopy

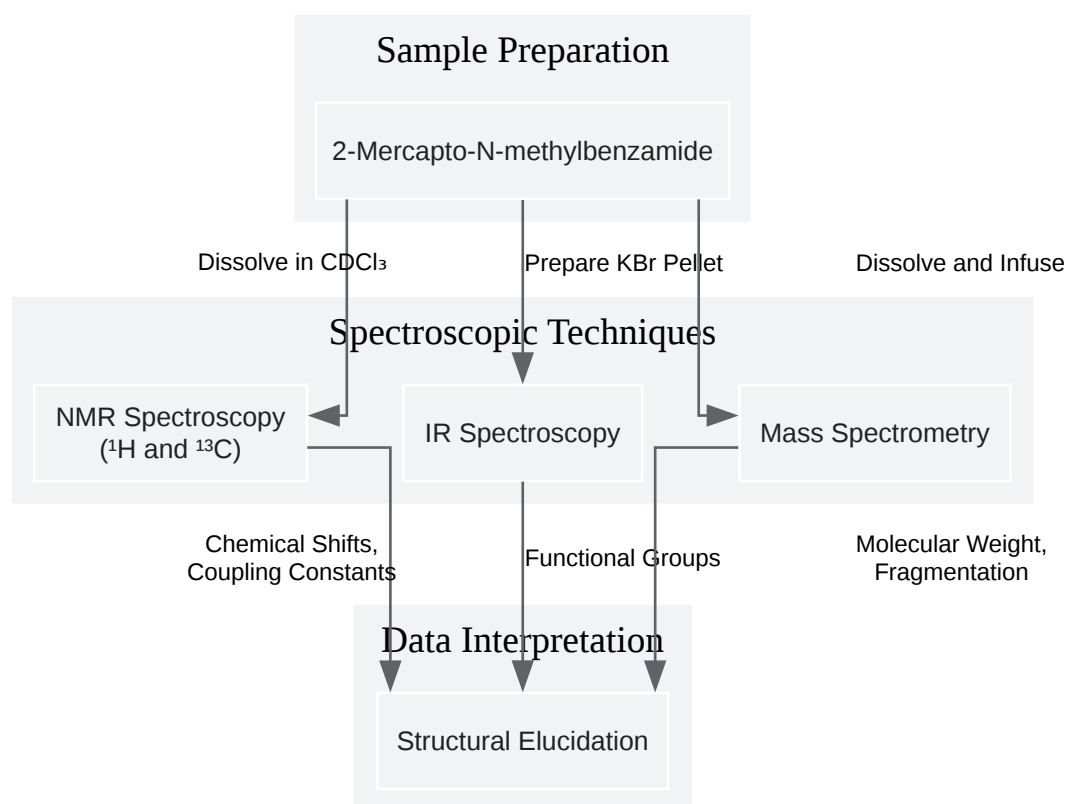
The IR spectrum is obtained using the KBr pellet technique.[2] A small amount of **2-Mercapto-N-methylbenzamide** (1-2 mg) is ground with spectroscopic grade potassium bromide (KBr, 100-200 mg) in an agate mortar and pestle. The finely ground powder is then compressed in a pellet die under high pressure to form a transparent pellet. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

The mass spectrum is acquired using an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).[3] A dilute solution of **2-Mercapto-N-methylbenzamide** is prepared in a suitable solvent such as methanol or acetonitrile. The solution is then introduced into the ESI source via direct infusion or through a liquid chromatography system. The mass spectrum is recorded in positive ion mode.

Visualizations

Spectral Analysis Workflow

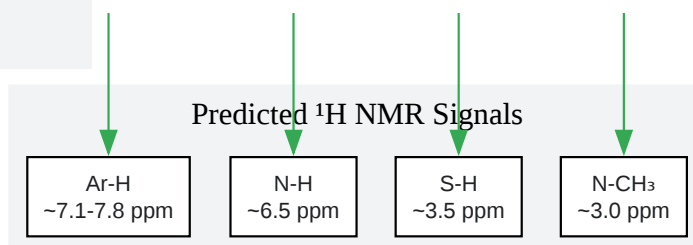


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A flowchart of the spectral analysis process.

^1H NMR Structural Correlation

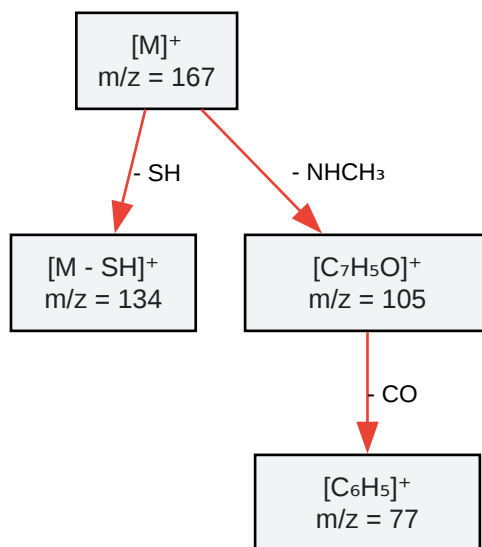
2-Mercapto-N-methylbenzamide Structure



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Correlation of protons to their predicted ^1H NMR signals.

Mass Spectrometry Fragmentation Pathway



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A plausible fragmentation pathway for **2-Mercapto-N-methylbenzamide**.

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References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. N-Methylbenzamide | C₈H₉NO | CID 11954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Methylbenzamide(613-93-4) 1H NMR spectrum [chemicalbook.com]
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